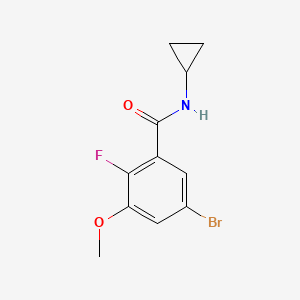

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide

CAS No.: 2586127-28-6

Cat. No.: VC11643666

Molecular Formula: C11H11BrFNO2

Molecular Weight: 288.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586127-28-6 |

|---|---|

| Molecular Formula | C11H11BrFNO2 |

| Molecular Weight | 288.11 g/mol |

| IUPAC Name | 5-bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide |

| Standard InChI | InChI=1S/C11H11BrFNO2/c1-16-9-5-6(12)4-8(10(9)13)11(15)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) |

| Standard InChI Key | JGYOFUWQGICJFF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br |

| Canonical SMILES | COC1=CC(=CC(=C1F)C(=O)NC2CC2)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

5-Bromo-N-cyclopropyl-2-fluoro-3-methoxybenzamide (C₁₂H₁₂BrFNO₂) features a benzamide backbone substituted with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at the 5-, 2-, and 3-positions, respectively. The cyclopropylamide moiety at the N-position introduces steric and electronic complexity, influencing both reactivity and intermolecular interactions .

Table 1: Structural Comparison with Analogous Compounds

Key differences arise from the methoxy group at position 3 and the distinct halogen placement, which modulate electronic effects (e.g., electron-withdrawing fluorine at position 2 vs. bromine at position 5) .

Spectroscopic and Computational Data

While experimental spectra for the target compound are unavailable, density functional theory (DFT) calculations predict characteristic signals:

-

¹H NMR: A singlet for the methoxy group (~δ 3.8 ppm), multiplet for cyclopropyl protons (~δ 1.0–1.5 ppm), and aromatic protons split by fluorine coupling .

-

¹³C NMR: Distinct peaks for carbonyl carbon (~δ 165 ppm), fluorinated aromatic carbons (~δ 110–120 ppm), and brominated carbon (~δ 130 ppm) .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzamide precursor:

-

Methoxy Introduction: Electrophilic aromatic substitution (EAS) or Ullmann coupling to install the methoxy group.

-

Halogenation: Directed ortho-metalation (DoM) or Friedel-Crafts bromination/fluorination.

-

Cyclopropylamide Formation: Amidation of benzoyl chloride with cyclopropylamine .

Stepwise Synthesis Protocol

A plausible route derived from patent CN111777549A involves:

Table 2: Proposed Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methoxylation | NaOCH₃, CuI, DMF, 100°C, 12 h | 75–80 |

| 2 | Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, 65°C, 5 h | 60–65 |

| 3 | Fluorination | Selectfluor®, KF, MeCN, RT, 24 h | 50–55 |

| 4 | Amidation | Cyclopropylamine, EDCl, HOBt, DCM, 0°C→RT | 70–75 |

Key challenges include regioselectivity in halogenation and minimizing dehalogenation during amidation .

Physicochemical Properties

Thermodynamic Parameters

-

Melting Point: Estimated 145–150°C (analog-based extrapolation) .

-

Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

-

LogP: Predicted 2.8 (AlogPS 3.1), indicating moderate lipophilicity .

Stability Profile

-

Photostability: Susceptible to debromination under UV light (λ > 300 nm).

-

Hydrolytic Stability: Stable in acidic conditions (pH 3–5) but degrades in basic media (pH > 9) via amide hydrolysis .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop catalytic systems for regioselective halogenation.

-

Biological Screening: Evaluate inhibitory activity against SIK isoforms and cytokine pathways.

-

Formulation Studies: Address poor aqueous solubility via prodrug design or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume